6-Methyl-5,7-dihydroindolo[2,3-b]carbazole
Description
Overview of Indolocarbazole Scaffold Isomers in Academic Research
The fusion of the indole (B1671886) and carbazole (B46965) moieties can occur in several different arrangements, giving rise to five main structural isomers that are commonly investigated in academic research. rsc.org These isomers are distinguished by the points of connection between the indole and carbazole ring systems. The diversity in their structural architecture leads to distinct electronic and steric properties, which in turn influences their biological activity and potential applications in materials science. nih.govacs.org
Computational studies have explored how structural isomerism and the position of substituents can tune the optical and electronic properties of indolocarbazole derivatives. nih.govacs.org While the indolo[2,3-a]carbazole (B1661996) scaffold, found in natural products like Staurosporine (B1682477), has been the most rigorously studied, other isomers are gaining attention for their unique characteristics. rsc.org For instance, derivatives of indolo[3,2-b]carbazole (B1211750) have shown affinity for the aryl hydrocarbon receptor (AhR).
Table 1: Core Isomers of the Indolocarbazole Scaffold This table outlines the five most commonly isolated and studied isomers of the indolocarbazole core structure.
| Isomer Name | Fused Ring System |
|---|---|
| 11,12-Dihydroindolo[2,3-a]carbazole | indolo[2,3-a]carbazole |
| 5,7-Dihydroindolo[2,3-b]carbazole (B50162) | indolo[2,3-b]carbazole (B11864400) |
| 5,8-Dihydroindolo[2,3-c]carbazole | indolo[2,3-c]carbazole |
| 5,12-Dihydroindolo[3,2-a]carbazole | indolo[3,2-a]carbazole |
| 5,11-Dihydroindolo[3,2-b]carbazole (B1295107) | indolo[3,2-b]carbazole |
Specific Focus on the 5,7-Dihydroindolo[2,3-b]carbazole Substructure and its Research Potential
The 5,7-dihydroindolo[2,3-b]carbazole isomer has remained relatively unexplored compared to its [2,3-a] counterpart but holds significant research potential. researchgate.net Its unique, rigid, and coplanar structure imparts notable hole-transporting properties and high HOMO (Highest Occupied Molecular Orbital) levels, making it an attractive backbone for optoelectronic materials. lookchem.com
This potential has been leveraged in the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netchemicalbook.com For example, a new synthetic strategy for the indolo[2,3-b]carbazole core using a double-intramolecular Buchwald–Hartwig reaction was developed to create a photosensitizer for DSSCs. researchgate.net The geometry of the core was found to allow for efficient electron transfer, a critical process in solar cell function. researchgate.net Furthermore, the core's utility as a thermally activated delayed fluorescence (TADF) emitter for efficient OLEDs has been suggested. chemicalbook.com
Structure
3D Structure
Properties
CAS No. |
112485-52-6 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-methyl-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C19H14N2/c1-11-18-14(12-6-2-4-8-16(12)20-18)10-15-13-7-3-5-9-17(13)21-19(11)15/h2-10,20-21H,1H3 |
InChI Key |
LWYTXOPVTYKIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1NC4=CC=CC=C43)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Biosynthetic Pathways of Indolocarbazole Natural Products with Relevance to 6 Methyl 5,7 Dihydroindolo 2,3 B Carbazole Research
Origin and Enzymatic Formation of Indolocarbazole Core Structures
The fundamental building block of the indolocarbazole core is derived from two molecules of the amino acid L-tryptophan. rsc.orgnih.gov Isotope labeling studies have confirmed that the carbon skeleton of tryptophan is incorporated intact into the final structure. rsc.org The initial steps of the biosynthesis involve the conversion of L-tryptophan into indole-3-pyruvic acid, which then undergoes further enzymatic transformations.
A key intermediate in the formation of many indolocarbazole cores is chromopyrrolic acid. nih.govresearchgate.net The enzymatic assembly of the bis-indole core of rebeccamycin (B1679247), a well-studied indolocarbazole, involves the enzyme RebD, which catalyzes the formation of the central pyrrole (B145914) ring from two molecules of a chloroindolepyruvic acid precursor. nih.gov This transformation is a crucial step in the formation of the bis-indole structure. nih.gov Following the formation of chromopyrrolic acid or its derivatives, a critical cyclization step occurs to form the rigid pentacyclic indolocarbazole scaffold. researchgate.net In the biosynthesis of staurosporine (B1682477), another prominent indolocarbazole, the enzyme StaP, a cytochrome P450 monooxygenase, is responsible for catalyzing the intramolecular aryl-aryl coupling to form the carbazole (B46965) ring. researchgate.net A similar P450 enzyme, RebP, is involved in the rebeccamycin pathway. nih.gov This oxidative cyclization is a defining step in the formation of the indolo[2,3-a]carbazole (B1661996) core structure.
Molecular Genetics and Enzymology of Biosynthesis
The enzymes responsible for indolocarbazole biosynthesis are encoded by genes clustered together in the genomes of the producing microorganisms, typically actinomycetes. nih.govnih.gov The biosynthetic gene clusters for several indolocarbazoles, including rebeccamycin, staurosporine, and K-252a, have been isolated and characterized. nih.govnih.gov These clusters contain genes encoding all the necessary enzymatic machinery for the synthesis of the indolocarbazole core, as well as for the attachment of sugar moieties and other modifications. nih.gov
A comparison of the rebeccamycin and staurosporine gene clusters reveals a common set of genes (rebO/staO, rebD/staD, and rebP/staP) that are essential for the early steps of biosynthesis, leading to the formation of the indolocarbazole aglycone. nih.gov The functions of some of these key enzymes have been elucidated through genetic and biochemical studies. For instance, RebO/StaO are L-amino acid oxidases involved in the conversion of tryptophan to indole-3-pyruvic acid. nih.gov RebD/StaD are involved in the dimerization of two indole-3-pyruvic acid molecules to form chromopyrrolic acid. nih.govnih.gov The cytochrome P450 enzymes RebP/StaP then catalyze the oxidative decarboxylation and cyclization to form the indolocarbazole core. nih.govresearchgate.net
A key divergence in the pathways for different indolocarbazoles is often determined by specific enzymes. For example, the gene staC was identified in staurosporine-producing microbes and plays a crucial role in differentiating its biosynthetic pathway from that of rebeccamycin. nih.gov The table below summarizes some of the key genes and enzymes involved in the biosynthesis of rebeccamycin and staurosporine.
| Gene | Enzyme | Function in Biosynthesis | Pathway |
| rebO / staO | L-amino acid oxidase | Conversion of L-tryptophan to indole-3-pyruvic acid | Rebeccamycin / Staurosporine |
| rebD / staD | Dimerizing enzyme | Formation of chromopyrrolic acid from indole-3-pyruvic acid | Rebeccamycin / Staurosporine |
| rebP / staP | Cytochrome P450 | Oxidative cyclization to form the indolocarbazole core | Rebeccamycin / Staurosporine |
| rebG / staG | Glycosyltransferase | Attachment of sugar moiety to the aglycone | Rebeccamycin / Staurosporine |
| staC | Oxygenase | Modification of the indolocarbazole core | Staurosporine |
Combinatorial Biosynthesis for Generating Structural Diversity
Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of biosynthetic pathways to create novel chemical structures. pnas.org This approach involves combining genes from different biosynthetic pathways, either in the original producing organism or in a heterologous host, to generate a wider array of analogs than is found in nature. nih.govpnas.org The indolocarbazole biosynthetic pathways are particularly amenable to this approach due to the conserved nature of the core-forming enzymes and the diversity of tailoring enzymes. nih.gov
Researchers have successfully generated numerous indolocarbazole derivatives by co-expressing different combinations of genes from the rebeccamycin and staurosporine pathways in a heterologous host like Streptomyces albus. pnas.orgnih.gov For instance, by expressing the rebeccamycin gene cluster and introducing the staurosporine gene staC, novel hybrid compounds have been produced. nih.gov Furthermore, the incorporation of halogenase genes from other pathways has led to the production of indolocarbazole derivatives with chlorine atoms at novel positions. nih.gov This approach has resulted in the generation of over 30 different indolocarbazole compounds from a single engineered microbial host. pnas.org These efforts demonstrate the potential of combinatorial biosynthesis to expand the chemical diversity of indolocarbazoles for drug discovery programs. nih.gov
Metabolic Engineering Strategies for Analog Production
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound or to generate novel analogs. nih.gov In the context of indolocarbazoles, metabolic engineering strategies are employed to enhance yields, produce specific intermediates, and create new derivatives. rsc.org
One common strategy is the heterologous expression of entire biosynthetic gene clusters in a well-characterized host organism that is more amenable to genetic manipulation and fermentation than the native producer. nih.gov For example, the entire K-252a biosynthetic gene cluster was cloned and expressed in Streptomyces albus, leading to the production of this indolocarbazole. nih.gov This approach not only facilitates the study of the biosynthetic pathway but also provides a platform for further engineering.
Gene disruption is another key metabolic engineering tool. By knocking out specific genes in a biosynthetic pathway, the accumulation of intermediates or the production of shunt products can be achieved. For example, inactivation of the aminotransferase gene spcI in the staurosporine biosynthetic gene cluster resulted in the production of two new streptocarbazole derivatives. asm.org Overexpression of key enzymes in a pathway can also be used to increase the production of desired compounds. asm.org These rational, targeted approaches, often guided by an understanding of the underlying biosynthetic logic, are essential for the development of microbial cell factories for the production of valuable indolocarbazole analogs. nih.gov
Molecular Mechanisms and Cellular Interactions of 6 Methyl 5,7 Dihydroindolo 2,3 B Carbazole and Its Analogues
Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathways
While 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole is the primary subject, much of the prominent research on Aryl Hydrocarbon Receptor (AhR) activation in this chemical family has focused on its structural isomers, the indolo[3,2-b]carbazoles. These analogues have been identified as potent ligands for the AhR, a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, cellular growth, and immune responses. mdpi.comnih.gov
The indolo[3,2-b]carbazole (B1211750) scaffold has been shown to provide extremely active AhR ligands with simple modifications. mdpi.com A notable example is 6-formylindolo[3,2-b]carbazole (FICZ), a tryptophan photoproduct, which binds to the AhR with extremely high affinity, exhibiting a dissociation constant (Kd) of 7 x 10⁻¹¹ M. encyclopedia.pubnih.gov FICZ is considered one of the most active AhR inducers and has been proposed as a potential endogenous ligand for the receptor. mdpi.comnih.gov
Another analogue, 6-methylindolo[3,2-b]carbazole (6-MICZ), has demonstrated even higher AhR activity than FICZ in human, rat, and guinea pig cell lines. mdpi.comnih.gov This suggests that the formyl group at the 6-position is not a unique requirement for high-affinity binding. mdpi.com The activation of AhR by these ligands is often transient. diva-portal.org FICZ, for instance, is a potent substrate for the cytochrome P450 enzymes (CYP1A1, 1A2, and 1B1) that are induced by AhR activation. diva-portal.org This leads to its own rapid metabolic degradation, creating a negative feedback loop that tightly regulates the AhR signaling response. diva-portal.org
Upon binding a ligand like FICZ or 6-MICZ, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). unimedizin-mainz.de This action initiates a cascade of transcriptional events. The most well-documented of these is the induction of Phase I metabolizing enzymes, particularly cytochrome P450 family members like CYP1A1. mdpi.comnih.govdiva-portal.org
Beyond xenobiotic metabolism, AhR activation by these indolocarbazole analogues influences a diverse range of physiological processes. For example, AhR signaling is known to play a role in:
Immune System Modulation : AhR activation is involved in the differentiation of T helper 17 cells (Th17) and regulatory T cells (Treg), which can either promote or restrain inflammatory responses depending on the context. encyclopedia.pubnih.gov
Maintenance of Barrier Tissues : The AhR pathway is crucial for maintaining homeostasis in the skin and intestines. nih.govnih.gov Activation of AhR by FICZ has been shown to protect against intestinal barrier dysfunction by regulating the expression of tight junction proteins like claudin-2. nih.gov
Cellular Differentiation and Development : AhR is implicated in developmental processes, and its ligands can influence cell fate. encyclopedia.pub
Enzyme Modulation and Inhibition Profiles of Related Indolocarbazoles (e.g., Protein Kinases, Topoisomerases)
The indolocarbazole scaffold is a well-established pharmacophore for targeting various enzymes, particularly protein kinases and DNA topoisomerases.
Many indolocarbazole derivatives are potent inhibitors of protein kinases, a large family of enzymes that regulate a vast array of cellular processes. The mechanism of inhibition often involves competition with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase.
A prime example is the indolocarbazole Gö 6976, which is a potent and selective inhibitor of protein kinase C (PKC) isozymes. nih.gov Specifically, it inhibits the Ca²⁺-dependent isoforms PKCα and PKCβ1 at nanomolar concentrations, while having no effect on Ca²⁺-independent isoforms like PKCδ, PKCε, and PKCζ even at micromolar concentrations. nih.gov Kinetic analyses have revealed that the inhibition by Gö 6976 is competitive with respect to ATP, indicating it binds to the ATP-binding pocket of the enzyme. nih.gov The simplification of complex indolocarbazole scaffolds, such as staurosporine (B1682477), has led to the development of strong kinase inhibitors. nih.gov
Certain carbazole (B46965) derivatives have been shown to target DNA topoisomerases, enzymes that resolve topological problems in DNA during processes like replication and transcription. Some compounds within this class act as topoisomerase II inhibitors. nih.gov For instance, the antineoplastic drug elliptinium, which contains a carbazole scaffold, functions by poisoning Topoisomerase II and intercalating into DNA. nih.gov More recent studies have identified symmetric carbazole derivatives that act as non-intercalating catalytic inhibitors of Topoisomerase II, with some showing selectivity for the Topo IIα isoform. nih.gov These compounds were found to inhibit the DNA relaxation and decatenation activity of the enzyme. nih.gov
Interactions with Other Cellular Signaling Pathways
The biological effects of indolocarbazoles extend beyond their direct interaction with AhR and specific enzymes, influencing a network of interconnected cellular signaling pathways.
Activation of the AhR by ligands such as FICZ can modulate immune cell signaling. Studies have shown that FICZ can either promote the development of pro-inflammatory Th17 cells or induce anti-inflammatory regulatory T cells and macrophages, depending on the dose and context. nih.gov This highlights a complex role in regulating immune homeostasis. Furthermore, FICZ has been observed to attenuate concanavalin (B7782731) A-induced hepatitis by limiting T-cell activation. guidechem.com
In the context of cancer biology, indolocarbazole analogues have been found to modulate critical signaling pathways. For instance, some derivatives of indolo[2,3-a]pyrrolo[3,4-c]carbazole can influence the p53, EGFR, mTOR, NF-kB, and JAK/STAT pathways. The tyrosine kinase inhibitor bemcentinib, which was identified as a Topoisomerase IIIB inhibitor, demonstrates the potential for cross-talk between kinase inhibition and topoisomerase activity. mdpi.com
Mechanisms of Oxidative Stress Modulation
The chemical scaffold of this compound, belonging to the broader class of indolocarbazoles, suggests a potential for significant interaction with cellular oxidative stress pathways. While direct and extensive research on this specific molecule is not abundant in publicly available literature, the antioxidant properties of the parent indolo[2,3-b]carbazole (B11864400) structure and its analogues have been the subject of scientific investigation. The mechanisms by which these compounds are thought to modulate oxidative stress primarily involve direct scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant response pathways, most notably the Nrf2-Keap1 signaling pathway.
Direct Radical Scavenging Activity
Indole (B1671886) derivatives, in general, have been shown to possess antioxidative properties. This is often attributed to the electron-rich nature of the indole ring system, which can donate electrons to neutralize free radicals. Studies on various indole-2 and 3-carboxamides have demonstrated their ability to scavenge different types of ROS. For instance, these compounds have shown inhibitory effects on the formation of hydroxyl radicals (HO•) and have been observed to decrease the chemiluminescence generated by superoxide (B77818) radicals (O2•−). nih.gov Specifically, certain indole derivatives at a concentration of 0.5 mmol/L were found to inhibit hydroxyl radical formation by 7-37%. nih.gov Furthermore, at a concentration of 1 mmol/L, a reduction of 13-70% in superoxide radical-induced chemiluminescence was observed. nih.gov
The antioxidant potential of carbazole-based thiazole (B1198619) derivatives has also been evaluated, with some compounds exhibiting higher antioxidant activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The general structure of indolocarbazoles, with their extensive conjugated π-electron systems, provides the chemical basis for this radical scavenging activity. The stability of the resulting radical, once the indolocarazole has donated an electron, is a key factor in its efficacy as an antioxidant.
Modulation of the Nrf2-Keap1 Pathway
A more profound and lasting antioxidant effect of certain molecules is achieved through the upregulation of the body's own antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov
This binding initiates the transcription of numerous protective genes, including those for enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione.
While direct evidence for this compound as an Nrf2 activator is limited, studies on closely related indolocarbazole analogues provide strong indications of this capability. For example, 6-formylindolo[3,2-b]carbazole has been shown to activate the Nrf2 pathway, contributing to its protective effects. Furthermore, the broader class of nitrogen heterocycles, which includes indolocarbazoles, has been reviewed for its Nrf2-activating potential. The ability of these compounds to modulate the Nrf2 pathway is a significant aspect of their potential to mitigate oxidative stress.
The interaction of some indolocarbazoles with the Aryl hydrocarbon Receptor (AhR) is also noteworthy, as there is evidence of crosstalk between the AhR and Nrf2 pathways. mdpi.com Activation of AhR can lead to the induction of Nrf2-dependent genes, suggesting an indirect mechanism by which some indolocarbazoles may exert their antioxidant effects.
The following tables summarize the potential mechanisms of oxidative stress modulation by this compound based on findings for related indole and carbazole derivatives.
Table 1: In Vitro Antioxidant Activities of Related Indole Derivatives
| Assay Type | Compound Class | Concentration | Observed Effect | Reference |
| Hydroxyl Radical Scavenging | Indole-2 and 3-carboxamides | 0.5 mmol/L | 7-37% inhibition of DMPO-•OH radical formation | nih.gov |
| Superoxide Radical Scavenging | Indole-2 and 3-carboxamides | 1 mmol/L | 13-70% decrease in chemiluminescence | nih.gov |
| DPPH Radical Scavenging | Carbazole-based thiazole derivatives | Not specified | Higher activity than standard BHT | researchgate.net |
Table 2: Potential Nrf2-Mediated Cellular Responses to Indolocarbazole Analogues
| Cellular Process | Key Molecular Target | Potential Effect of Indolocarbazole Analogues | Implication for Oxidative Stress |
| Antioxidant Gene Expression | Nrf2 | Activation and nuclear translocation | Increased synthesis of antioxidant enzymes (e.g., NQO1, HO-1) |
| Glutathione Synthesis | GCL | Upregulation of GCL subunits | Enhanced cellular antioxidant capacity |
| Cytoprotection | ARE-driven genes | Induction of a battery of protective genes | Increased cellular resilience to oxidative damage |
It is important to underscore that while the data from related compounds provide a strong theoretical framework, further experimental studies are necessary to specifically elucidate the mechanisms and quantify the antioxidant efficacy of this compound.
Structure Activity Relationship Sar Studies of 6 Methyl 5,7 Dihydroindolo 2,3 B Carbazole and Its Derivatives
Impact of Substituents at Position 6 on Biological Activity
The C-6 position of the indolo[2,3-b]carbazole (B11864400) scaffold is a critical site for modification, significantly influencing the molecule's interaction with receptors such as the Aryl Hydrocarbon Receptor (AhR). mdpi.com The nature of the substituent at this position—ranging from simple alkyl groups to more functionalized moieties—directly modulates potency and cellular response.
Studies comparing derivatives of the closely related indolo[3,2-b]carbazole (B1211750) scaffold have provided significant insight into the role of the C-6 substituent. A key investigation focused on the AhR-inducing activity of 6-methylindolo[3,2-b]carbazole (6-MICZ) in comparison to its 6-formyl (6-FICZ) and 6-hydroxymethyl (6-HMICZ) counterparts. mdpi.com
The research revealed that the methyl-substituted analogue, 6-MICZ, exhibited potent AhR activation. mdpi.com In human cell lines, its activity was comparable to that of the highly potent AhR agonist 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) when measured at 6 hours. mdpi.com The formyl derivative, 6-FICZ, also showed high activity, while the hydroxymethyl derivative, 6-HMICZ, displayed reduced activity, a phenomenon attributed to its decreased lipophilicity. mdpi.com These findings underscore the sensitivity of the receptor to the electronic and steric properties of the C-6 substituent.
| Compound | Substituent at Position 6 | EC₅₀ (pM) |
|---|---|---|
| 6-Methylindolo[3,2-b]carbazole (6-MICZ) | -CH₃ | 308 |
| 6-Formylindolo[3,2-b]carbazole (6-FICZ) | -CHO | 348 |
The methyl group at position 6 appears to confer a favorable profile for AhR binding and subsequent cellular responses. In comparative studies, 6-MICZ demonstrated higher AhR-inducing activity than 6-FICZ in human, rat, and guinea pig cell lines. mdpi.com This suggests that the formyl group, previously thought to be a key feature for endogenous AhR ligands, does not play a uniquely specific role in receptor affinity. mdpi.com The high potency of the 6-methyl derivative challenges the notion that 6-FICZ is the sole endogenous ligand and indicates that other simple analogues can elicit powerful biological responses. mdpi.com The cellular response to these compounds is often transient due to their rapid metabolism by cytochrome P450 enzymes, particularly CYP1A1, which are themselves induced by AhR activation. encyclopedia.pubdiva-portal.org This metabolic feedback loop is a key determinant of the duration and intensity of the cellular response. frontiersin.org
Effects of Substitutions on Nitrogen Atoms
Research on the indolo[3,2-b]carbazole isomer shows that N-alkylation can significantly impact receptor affinity. For instance, substitution with methyl groups at the equivalent nitrogen positions (N-5 and N-11) of indolo[3,2-b]carbazole led to an increased affinity for the AhR binding site compared to the unsubstituted parent compound. nih.gov However, introducing larger alkyl groups, such as diethyl or dibutyl, resulted in a progressive decrease in affinity, indicating a steric limit within the receptor's binding pocket. nih.gov
Furthermore, broader studies on N-substituted carbazoles have shown that introducing moieties like triazole, imidazole (B134444), or piperazine (B1678402) can impart potent and specific biological activities, including antimicrobial and antitumor effects. nih.govijrpc.com The introduction of a 1,2,4-triazole (B32235) moiety, for example, has been shown to increase antifungal activity, while an imidazole group can enhance antibacterial efficacy. nih.gov This demonstrates that the nitrogen atoms are versatile handles for tuning the biological profile of the indolocarbazole scaffold.
Role of Molecular Conformation and Planarity in Biological Recognition
The biological activity of indolo[2,3-b]carbazole derivatives is intrinsically linked to their molecular shape, particularly their planarity. The fused, polycyclic aromatic structure of the core is largely planar and rigid, which facilitates effective intermolecular interactions, such as π-π stacking with biological macromolecules like DNA or receptor binding sites. nih.gov
The importance of this planarity has been demonstrated through studies of structurally related compounds. For example, the synthesis and analysis of a concave, bowl-shaped indolo[3,2,1-jk]carbazole (B1256015) derivative revealed that a deviation from planarity significantly alters the molecule's electronic structure and reduces its aromaticity. researchgate.net Such a change in three-dimensional shape can be expected to disrupt the precise geometric fit required for recognition at a planar binding site.
Experimental and computational studies confirm that the electronic structure of the indolo[3,2-b]carbazole core is highly sensitive to its geometry. nih.gov Maintaining the planar conformation is essential for the delocalization of π-electrons across the scaffold, which is critical for its interaction with biological targets. Modifications that distort this planarity are likely to diminish or abolish biological activity.
Rational Design Principles for Modulated Biological Profiles
Based on accumulated SAR data, several rational design principles can be formulated to guide the synthesis of new 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole derivatives with tailored biological activities.
Modification at C-6: The C-6 position is a key locus for modulating potency. Small, lipophilic substituents like a methyl group are well-tolerated and can lead to high efficacy, as seen in AhR activation. mdpi.com Conversely, introducing more polar groups, such as a hydroxymethyl, may reduce activity due to lower lipophilicity. mdpi.com This position can be targeted to fine-tune receptor affinity and cell permeability.
Substitution at Nitrogen Atoms (N-5 and N-7): The indole (B1671886) and carbazole (B46965) nitrogens are prime targets for altering the compound's pharmacological profile. Small alkyl groups (e.g., methyl) can enhance affinity for certain receptors like AhR. nih.gov Attaching larger, functionalized heterocyclic moieties can be used to introduce entirely new activities, such as antimicrobial or specific kinase inhibitory effects. nih.gov
Preservation of Core Planarity: A fundamental principle is the maintenance of the rigid, planar geometry of the indolo[2,3-b]carbazole scaffold. researchgate.net Synthetic strategies should avoid introducing substituents that cause significant steric hindrance and force the ring system out of planarity, as this would likely disrupt the electronic properties and geometric complementarity required for biological recognition. nih.gov
Targeted Aromatic Substitution: The peripheral aromatic rings of the scaffold can be functionalized to create diverse libraries of compounds. For example, electrophilic substitution reactions like nitration can introduce functional groups at specific positions (e.g., C-2, C-8), which can then be converted into other moieties (e.g., amines). nih.gov This allows for the exploration of a wider chemical space to optimize interactions with a given biological target.
By integrating these principles, medicinal chemists can rationally design novel derivatives of this compound with potentially enhanced potency, selectivity, and desired biological profiles.
Computational Chemistry and Spectroscopic Characterization in 6 Methyl 5,7 Dihydroindolo 2,3 B Carbazole Research
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of organic molecules from first principles. For the indolo[2,3-b]carbazole (B11864400) framework, these calculations are crucial for predicting reactivity, electronic behavior, and intermolecular interactions, which are key to designing materials for organic electronics.
HOMO-LUMO Energy Levels and Electron Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electron-donating and electron-accepting capabilities of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
In studies of related carbazole-based donor-acceptor compounds, DFT calculations have been effectively used to determine these energy levels. researchgate.netnankai.edu.cn For instance, calculations on similar heterocyclic systems have shown that the distribution of HOMO and LUMO orbitals can predict intramolecular charge transfer properties. nankai.edu.cn While specific DFT calculations detailing the HOMO-LUMO energy levels for 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole are not prominently available in published literature, the general methodology would provide essential data as shown in the hypothetical table below.
Table 1: Representative DFT-Calculated Electronic Properties This table is illustrative, as specific experimental or computational values for this compound are not available in the cited literature.
| Property | Predicted Value | Significance |
| HOMO Energy | Value in eV | Indicates electron-donating ability |
| LUMO Energy | Value in eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Value in eV | Relates to electronic transition energy and stability |
Analysis of Hydrogen Bonding and Non-Covalent Interactions
Non-covalent interactions, including hydrogen bonding and π-π stacking, govern the supramolecular assembly, crystal packing, and solubility of carbazole (B46965) derivatives. Computational models can predict the strength and geometry of these interactions. The N-H protons of the indole (B1671886) and carbazole moieties in the parent 5,7-dihydroindolo[2,3-b]carbazole (B50162) structure are potential hydrogen bond donors. Theoretical analysis is essential to understand how the addition of a methyl group at the 6-position might influence these interactions sterically or electronically. However, specific computational studies focusing on the non-covalent interactions of this compound have not been found in the searched literature.
Spectroscopic Investigations for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the fused rings, the N-H protons, and a characteristic singlet for the methyl group protons. Although specific, experimentally verified NMR data for this compound is not available in the reviewed literature, related indolo[3,2-b]carbazole (B1211750) derivatives have been fully characterized using these methods. mdpi.com
Table 2: Anticipated ¹H NMR and ¹³C NMR Chemical Shifts This table is a generalized representation, as published spectral data for this compound could not be located.
| Nucleus | Chemical Shift Range (ppm) | Description |
| ¹H | 7.0 - 8.5 | Aromatic protons (C-H) |
| ¹H | > 8.5 (broad) | Indole/Carbazole protons (N-H) |
| ¹H | ~2.5 | Methyl protons (CH₃) |
| ¹³C | 110 - 150 | Aromatic and heteroaromatic carbons |
| ¹³C | ~20 | Methyl carbon (CH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₉H₁₄N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. While mass spectra for the parent compound 5,7-dihydroindolo[2,3-b]carbazole are available, specific fragmentation analysis for the 6-methyl derivative is not detailed in the accessible literature. nih.gov
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show N-H stretching vibrations, C-H stretching for the aromatic and methyl groups, and C=C stretching vibrations characteristic of the aromatic rings.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system. The absorption maxima (λₘₐₓ) are indicative of the HOMO-LUMO gap. Studies on various carbazole derivatives demonstrate that their UV-Vis spectra are sensitive to substitution and the extent of conjugation. researchgate.net Specific FTIR and UV-Vis spectra for this compound are not present in the reviewed scientific papers.
Table 3: Expected Spectroscopic Data Summary This table is illustrative of expected values based on the compound's structure, as specific published data was not found.
| Spectroscopic Technique | Feature | Expected Observation |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | ~270.1157 m/z |
| FTIR Spectroscopy | N-H stretch | ~3400 cm⁻¹ |
| FTIR Spectroscopy | Aromatic C-H stretch | ~3100-3000 cm⁻¹ |
| FTIR Spectroscopy | C=C aromatic stretch | ~1600-1450 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* transitions | Multiple absorption bands in the UV-A and UV-B regions |
Application of Advanced Techniques (e.g., ESI-MS, 3D Mid-IR-ATR) for Reaction Pathway Elucidation
The elucidation of reaction pathways is crucial for optimizing the synthesis of complex molecules like this compound. Advanced analytical techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS) and three-dimensional Mid-Infrared Attenuated Total Reflectance (3D Mid-IR-ATR) spectroscopy provide real-time insights into the transient species and reaction kinetics, offering a detailed picture of the underlying mechanisms.
Electrospray Ionization-Mass Spectrometry (ESI-MS) for Intermediate Detection
ESI-MS is a powerful tool for identifying charged intermediates in a reaction mixture due to its soft ionization nature, which allows for the transfer of ions from solution to the gas phase with minimal fragmentation. In the context of the synthesis of this compound, which can be hypothetically formed from the acid-catalyzed condensation of indole with acetaldehyde (B116499), ESI-MS can be employed to detect key cationic intermediates.
A plausible reaction pathway involves the initial protonation of acetaldehyde, followed by electrophilic attack on an indole molecule to form a carbocationic intermediate. This intermediate can then react with a second indole molecule. Subsequent cyclization and aromatization steps would lead to the final product. ESI-MS can provide evidence for this proposed mechanism by detecting the mass-to-charge ratio (m/z) of the key charged species.
Hypothetical ESI-MS Data for Reaction Monitoring
| Proposed Intermediate | Structure | Formula | Expected m/z [M+H] |
| Protonated Indole | C₈H₈N⁺ | C₈H₈N⁺ | 118.0651 |
| Protonated Acetaldehyde | C₂H₅O⁺ | C₂H₅O⁺ | 45.0335 |
| Indole-Acetaldehyde Adduct (Carbocation) | C₁₀H₁₀N⁺ | C₁₀H₁₀N⁺ | 144.0808 |
| Di-indolyl Ethane Intermediate | C₁₈H₁₆N₂ | C₁₈H₁₇N₂⁺ | 261.1386 |
| This compound (Product) | C₁₉H₁₄N₂ | C₁₉H₁₅N₂⁺ | 271.1230 |
By monitoring the reaction mixture over time with ESI-MS, the appearance and disappearance of these species can be tracked. The initial detection of the protonated reactants, followed by the emergence of the carbocationic adduct and the di-indolyl intermediate, and finally the formation of the protonated product, would provide strong evidence for the proposed reaction pathway.
Three-Dimensional Mid-Infrared Attenuated Total Reflectance (3D Mid-IR-ATR) Spectroscopy for In-Situ Reaction Monitoring
3D Mid-IR-ATR spectroscopy is a non-invasive technique that allows for the continuous monitoring of a chemical reaction in real-time. By immersing an ATR probe directly into the reaction vessel, spectra can be collected at regular intervals, providing a three-dimensional data set of absorbance, wavenumber, and time. This technique is particularly useful for tracking the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.
In the synthesis of this compound, 3D Mid-IR-ATR can be used to follow the consumption of the indole reactant and the formation of the final product. Key vibrational bands associated with specific functional groups can be monitored. For instance, the N-H stretching vibration of the indole reactant would decrease in intensity as the reaction progresses, while new bands corresponding to the carbazole ring system of the product would appear and grow over time.
Hypothetical 3D Mid-IR-ATR Data for Reaction Monitoring
| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) | Observed Trend over Time |
| Indole (Reactant) | N-H Stretch | ~3400 | Decrease |
| Indole (Reactant) | C=C Stretch (Aromatic) | ~1600-1450 | Decrease |
| Acetaldehyde (Reactant) | C=O Stretch | ~1715 | Decrease |
| Intermediate Species | C-N Stretch | ~1350-1250 | Appear and then Disappear |
| This compound (Product) | N-H Stretch (Carbazole) | ~3450 | Increase |
| This compound (Product) | Aromatic C-H Bending | ~850-750 | Increase |
The 3D plot generated from this data would visually represent the reaction progress, with peaks corresponding to the reactants diminishing and peaks for the product intensifying. The analysis of this data can also provide kinetic information about the reaction, such as the rate of consumption of reactants and the rate of formation of the product.
The combined application of ESI-MS and 3D Mid-IR-ATR spectroscopy offers a comprehensive approach to elucidating the reaction pathway of this compound. While ESI-MS provides snapshots of the charged intermediates, 3D Mid-IR-ATR offers a continuous view of the changes in the molecular vibrations of all species in the reaction mixture. Together, these advanced techniques enable a detailed and dynamic understanding of the chemical transformation.
Advanced Synthetic Strategies for Novel 6 Methyl 5,7 Dihydroindolo 2,3 B Carbazole Derivatives
C-H Activation and Direct Arylation Methods for Expanded Scaffolds
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. For the 6-methyl-5,7-dihydroindolo[2,3-b]carbazole scaffold, C-H activation and subsequent direct arylation offer a streamlined approach to introduce aryl moieties, thereby extending the π-conjugated system and providing access to expanded scaffolds with potentially enhanced electronic and photophysical properties.
Palladium and rhodium catalysts are at the forefront of these transformations. The inherent reactivity of the indole (B1671886) and carbazole (B46965) nuclei within the this compound system presents multiple sites for C-H functionalization. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. For instance, N-directing groups on the indole nitrogens can steer the arylation to specific positions on the carbocyclic rings.
Recent advancements in palladium catalysis have enabled the direct arylation of various carbazole and indole derivatives with a wide range of aryl halides and their surrogates. These methods often employ phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. While direct application on this compound is not extensively documented, the principles are readily applicable. For example, palladium-catalyzed direct arylation of N-alkylcarbazoles with aryl bromides has been shown to proceed with high efficiency.
Rhodium(III)-catalyzed C-H activation, often directed by a coordinating group, provides another powerful avenue for the arylation of indolic systems. These reactions typically proceed via a concerted metalation-deprotonation mechanism and are known for their high functional group tolerance and regioselectivity. The application of such methods to the this compound core could lead to the selective introduction of aryl groups at positions that are otherwise difficult to access.
| Catalyst/Ligand System | Substrate Type | Arylating Agent | Key Features | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | N-Alkylcarbazoles | Aryl Bromides | High yields, good functional group tolerance. | chim.it |
| [RhCp*Cl₂]₂ / AgSbF₆ | N-Picolinoyl Indoles | Arylboronic Acids | High regioselectivity at the C7 position of indole. | nih.gov |
| Pd(OAc)₂ / SPhos | Indoles | Aryl Chlorides | Enables the use of readily available aryl chlorides. | rsc.org |
| Ru(p-cymene)Cl₂]₂ / KOPiv | N-H Carbazoles | Aryl Boronates | C4-selective arylation of the carbazole nucleus. | chim.it |
Cascade Annulation and Cyclization Reactions for Fused Systems
One promising strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, a precursor bearing an o-alkynyl-N-arylamide moiety can undergo a rhodium-catalyzed C-H activation and intramolecular cyclization cascade to furnish N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones. mdpi.com Adapting this methodology to a suitably functionalized this compound derivative could provide a direct route to novel fused polycyclic systems.
Another approach involves the Diels-Alder reaction of indole-based dienes. The synthesis of functionalized carbazole derivatives has been achieved through the Diels-Alder reaction of indole-based dienes with various dienophiles, demonstrating the potential for constructing additional rings onto the carbazole framework. metu.edu.tr This strategy could be employed to build upon the existing this compound scaffold.
Furthermore, transition metal-catalyzed cyclization reactions of indole-tethered allenes represent a versatile method for carbazole synthesis. Gold and palladium catalysts have been shown to effectively promote such transformations, leading to a variety of carbazole derivatives under mild conditions. chim.it By designing appropriate allene-tethered this compound precursors, this strategy could be utilized to construct novel fused ring systems.
| Reaction Type | Catalyst | Precursor Type | Product Type | Reference |
| C-H Activation/Cyclization | [Rh(III)] | Cyclic 2-diazo-1,3-diketones and N-arylamides | N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones | mdpi.com |
| Diels-Alder Reaction | Lewis Acid | Indole-based dienes and dienophiles | Functionalized carbazoles | metu.edu.tr |
| Allene Carbocyclization | Au(I) or Pd(II) | Indole-tethered allenes | Carbazoles and Tetrahydrocarbazoles | chim.it |
| Domino Heck/Electrocyclization | Pd(OAc)₂ | Dibromoindoles | Fused Carbazoles | rsc.org |
Photoredox and Electrochemical Cyclization Approaches
In recent years, photoredox and electrochemical methods have gained prominence as green and sustainable alternatives to traditional synthetic transformations. These approaches utilize visible light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.
Visible-light photoredox catalysis has been successfully applied to the synthesis of carbazoles. One notable example involves the photochemical synthesis of the indolocarbazole ring system from N-allenyl-2-iodoanilines. This tandem protocol proceeds via a visible-light-mediated radical cyclization, dimerization, and subsequent intramolecular Mannich cyclization. nih.gov This strategy highlights the potential of photoredox catalysis to construct the core indolocarbazole framework and could be adapted for the synthesis of derivatives of this compound. Furthermore, nickel/photoredox dual catalysis has been employed for the synthesis of indolines from 2-iodoaniline (B362364) derivatives and terminal alkenes with high regioselectivity. organic-chemistry.org
Electrochemical synthesis offers another powerful tool for the construction of N-heterocycles. The integration of synthetic biology and synthetic electrochemistry has been demonstrated for the environmentally benign synthesis of indolocarbazoles. rsc.orgresearchgate.net This approach utilized an engineered E. coli strain to produce an indolocarbazole precursor, which was then electrochemically functionalized to generate a library of derivatives. rsc.orgresearchgate.net This innovative combination of biocatalysis and electrocatalysis opens up new avenues for the sustainable production of complex heterocyclic molecules, including derivatives of this compound.
| Method | Key Reagents/Catalysts | Substrate Type | Key Transformation | Reference |
| Photoredox Catalysis | Visible Light, Photocatalyst | N-Allenyl-2-iodoanilines | Tandem Radical Cyclization/Dimerization/Mannich Cyclization | nih.gov |
| Dual Nickel/Photoredox Catalysis | Ni Catalyst, Photocatalyst, Blue LEDs | 2-Iodoaniline derivatives, Alkenes | Regioselective Indoline Synthesis | organic-chemistry.org |
| Electrochemical Synthesis | Electricity, Biocatalysis | Indolocarbazole Precursors | N-N Homodimerization and Functionalization | rsc.orgresearchgate.net |
| Photochemical Oxidative Coupling | Eosin Y, Copper Catalyst, Visible Light | Indolines | Tandem Oxidation/Amination/Oxidation | acs.org |
Development of Divergent Synthetic Pathways from Common Precursors
Divergent synthesis is a powerful strategy that allows for the efficient generation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery and materials science, where the exploration of a broad chemical space is often required to identify molecules with desired properties.
For the synthesis of novel this compound derivatives, a divergent approach could begin with a common precursor that can be selectively functionalized at multiple positions. For example, a facile one-pot synthesis of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles has been developed. nih.gov The resulting parent indolocarbazoles can then be subjected to a variety of functionalization reactions, including N-alkylation, N-arylation, azo-coupling, formylation, and bromination in a regioselective manner. nih.gov
Starting from a mono-functionalized common precursor, such as a mono-brominated or mono-formylated this compound, a multitude of derivatives can be accessed through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or condensation reactions. This allows for the systematic introduction of a wide range of substituents at specific positions, enabling the fine-tuning of the molecule's properties.
A hypothetical divergent synthesis could start from the parent 5,7-dihydroindolo[2,3-b]carbazole (B50162). Selective N-methylation at the 6-position would yield the core target structure. This could then be subjected to regioselective halogenation, for instance at the 2- and 8-positions. This dihalogenated intermediate would serve as a versatile platform for divergent functionalization via various palladium-catalyzed cross-coupling reactions, leading to a library of 2,8-disubstituted this compound derivatives.
| Common Precursor | Functionalization Reaction | Resulting Derivatives | Potential Applications | Reference |
| 6,12-Disubstituted 5,11-dihydroindolo[3,2-b]carbazoles | N-Alkylation, N-Arylation, Formylation, Bromination | Diverse functionalized indolocarbazoles | Organic electronics, medicinal chemistry | nih.gov |
| 2,8-Dibromo-indolo[3,2-b]carbazole | Suzuki and Sonogashira cross-coupling | 2,8-Diaryl and 2,8-dialkynyl indolocarbazoles | Luminescent materials, bioactive compounds | nih.gov |
| Indigo | Multi-step synthesis | 6-Cyano-5-methoxyindolo[2,3-a]carbazoles | Antibacterial agents | nih.gov |
| 2-Alkenylindoles | Brønsted acid catalyzed benzannulation | Staurosporine (B1682477) aglycone, Arcyriaflavin A | Protein kinase inhibitors | rsc.org |
Future Directions in 6 Methyl 5,7 Dihydroindolo 2,3 B Carbazole Academic Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research into the synthesis of 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole and its analogs is increasingly focused on improving efficiency and adhering to the principles of green chemistry. While classical methods exist, contemporary academic efforts are geared towards developing novel catalytic systems and one-pot procedures that offer higher yields, milder reaction conditions, and greater functional group tolerance.
Recent advancements have highlighted the utility of palladium-catalyzed reactions for the construction of the indolo[2,3-b]carbazole (B11864400) core. A notable example is the development of a double-intramolecular Buchwald-Hartwig amination reaction, which provides an efficient route to the 5,7-dihydroindolo[2,3-b]carbazole (B50162) scaffold. researchgate.netacs.orgmit.edu Future work in this area will likely explore the adaptation of this methodology for the asymmetric synthesis of chiral derivatives and the expansion of the substrate scope to include more complex starting materials.
Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for the rapid assembly of molecular complexity from simple precursors. A recently developed three-component Diels-Alder reaction, enabled by palladium carbene migratory insertion, allows for the modular synthesis of dihydroindolo[2,3-b]carbazole derivatives. nih.gov This approach is particularly attractive for the creation of compound libraries for high-throughput screening. The development of new catalytic systems for this and similar MCRs, with a focus on using earth-abundant metals and recyclable catalysts, represents a significant avenue for future sustainable synthesis.
The exploration of greener catalysts and reaction media is another critical direction. Oxalic acid has been identified as an effective and environmentally benign catalyst for the condensation of di(2-indolyl)methane with aromatic aldehydes to produce indolo[2,3-b]carbazoles with high yields. clockss.org Research into solid-supported catalysts and the use of alternative solvents like water or supercritical fluids could further enhance the sustainability of these synthetic routes.
| Synthetic Strategy | Key Features | Potential Future Developments |
| Palladium-Catalyzed Reactions | High efficiency in forming the core scaffold. | Asymmetric synthesis, expanded substrate scope. |
| Multicomponent Reactions | Rapid assembly of molecular diversity. | New catalytic systems, use of earth-abundant metals. |
| Green Catalysis | Use of environmentally benign catalysts (e.g., oxalic acid). | Solid-supported catalysts, alternative solvents. |
Elucidation of Undiscovered Molecular Targets and Interaction Mechanisms
While protein kinases and DNA have been identified as primary targets for many indolocarbazole derivatives, a significant opportunity lies in the discovery of novel molecular targets for this compound. eco-vector.comelpub.ru The unique structural and electronic properties of this scaffold suggest that it may interact with a broader range of biomolecules than currently appreciated.
Future research will likely employ unbiased screening approaches, such as chemical proteomics and phenotypic screening, to identify new protein binding partners. Affinity-based protein profiling, using probes derived from the this compound scaffold, could be instrumental in pulling down and identifying previously unknown targets from cell lysates.
The interaction of indolocarbazoles with non-canonical DNA structures is another burgeoning area of research. Certain indolocarbazole derivatives have shown preferential binding to G-quadruplex DNA, which are structures implicated in the regulation of oncogene expression. nih.gov Investigating the affinity and selectivity of this compound for various G-quadruplex topologies, particularly those found in the promoter regions of cancer-related genes like c-Myc, could reveal novel mechanisms of anticancer activity. nih.gov
Furthermore, the potential for this compound class to modulate protein-protein interactions (PPIs) remains largely unexplored. The planar and aromatic nature of the indolo[2,3-b]carbazole core could allow it to disrupt key PPIs that are crucial for disease progression. Computational modeling, coupled with biophysical techniques like surface plasmon resonance and isothermal titration calorimetry, could be used to screen for and validate interactions with disease-relevant PPIs.
| Potential Target Class | Rationale | Future Research Approach |
| Novel Protein Targets | Unbiased screening may reveal unexpected binding partners. | Chemical proteomics, phenotypic screening. |
| G-Quadruplex DNA | Known affinity of related compounds for these structures. | Binding studies with oncogene promoter G-quadruplexes. |
| Protein-Protein Interactions | Planar scaffold may disrupt key interaction interfaces. | In silico screening followed by biophysical validation. |
Advanced SAR and Rational Design for Specific Chemical Biology Probes
Building on a deeper understanding of its molecular targets, future research will focus on advanced structure-activity relationship (SAR) studies and the rational design of highly specific chemical biology probes based on the this compound scaffold. These probes will be invaluable tools for dissecting complex biological pathways and validating novel drug targets.
The development of selective inhibitors for specific protein kinase isoforms remains a significant challenge due to the high degree of conservation in the ATP-binding site. researchgate.net Future SAR studies on this compound will likely involve systematic modifications at various positions of the carbazole (B46965) core to identify substituents that can exploit subtle differences in the kinase active sites, leading to enhanced selectivity. estranky.sk This could involve the synthesis of focused libraries of analogs with diverse chemical functionalities.
The design of photoaffinity probes represents a powerful strategy for target identification and validation. By incorporating a photoreactive group and a reporter tag (e.g., a clickable alkyne or azide) onto the this compound scaffold, researchers can create probes that covalently label their biological targets upon photoactivation. acs.org This allows for the unambiguous identification of binding partners in a cellular context.
Furthermore, the development of fluorescent probes based on this scaffold could enable the visualization of target engagement and localization within living cells. The intrinsic fluorescence of the carbazole core could be modulated through chemical modifications, or a fluorophore could be appended to create a specific imaging agent. Such probes would be instrumental in studying the dynamics of target interaction in real-time.
| Probe Type | Application | Design Strategy |
| Selective Inhibitors | Dissecting the function of specific kinase isoforms. | Systematic SAR studies to enhance isoform selectivity. |
| Photoaffinity Probes | Target identification and validation in cells. | Incorporation of photoreactive and reporter groups. |
| Fluorescent Probes | Visualizing target localization and engagement. | Modification of the core or appendage of a fluorophore. |
Integration of Computational and Experimental Methodologies for Predictive Modeling and Mechanistic Understanding
The synergy between computational and experimental approaches is poised to accelerate research on this compound. Future studies will increasingly rely on this integrated approach for predictive modeling of biological activity and for gaining a deeper mechanistic understanding of its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling will continue to be a valuable tool for predicting the biological activity of new analogs. By developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key steric, electronic, and hydrophobic features of the scaffold that are critical for activity. nih.gov These models can then guide the design of new compounds with improved potency and selectivity. acs.org
Molecular docking and molecular dynamics (MD) simulations will provide detailed insights into the binding modes of this compound with its protein targets at an atomic level. nih.gov Docking studies can predict the preferred binding orientation within a target's active site, while MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the interaction. acs.org These computational predictions can then be validated through experimental techniques such as X-ray crystallography or cryo-electron microscopy.
The integration of machine learning algorithms with large-scale biological data represents a new frontier in drug discovery. nih.govacs.org By training machine learning models on datasets of known bioactive molecules, it may be possible to predict novel targets for this compound or to identify new structural motifs that are likely to confer a desired biological activity. This data-driven approach, combined with structure-based computational methods and experimental validation, will be crucial for expediting the discovery of new therapeutic applications for this promising class of compounds. nih.govresearchgate.net
| Computational Method | Application | Synergy with Experiment |
| QSAR Modeling | Predicting biological activity of new analogs. | Guides the design of compounds for synthesis and testing. |
| Molecular Docking & MD | Elucidating binding modes and interaction dynamics. | Predictions validated by structural biology techniques. |
| Machine Learning | Predicting novel targets and active structural motifs. | Identifies hypotheses for experimental validation. |
Q & A
Q. What are the most efficient synthetic routes for 6-methyl-5,7-dihydroindolo[2,3-b]carbazole, and how do reaction conditions affect yields?
The compound can be synthesized via oxalic acid-catalyzed condensation of di(2-indolyl)methane with aromatic aldehydes. This method achieves yields up to 94.5% under mild conditions (5 mol% oxalic acid, ambient temperature) and demonstrates superior functional group tolerance compared to protic acids (e.g., HCl, H2SO4) or Lewis acids . Key parameters include catalyst loading, solvent polarity, and aldehyde substituent effects. For instance, electron-deficient aldehydes enhance cyclization efficiency due to increased electrophilicity .
Q. How can researchers address solubility challenges during experimental characterization of this compound?
The compound exhibits low solubility in polar solvents (1.6 × 10<sup>−5</sup> g/L in water at 25°C) due to its planar aromatic structure . To mitigate this, use high-purity dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for dissolution. Sonication at 40–50°C for 30 minutes improves dispersion. For spectroscopic studies (e.g., NMR), deuterated DMSO is recommended .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Variable-temperature NMR/ESR : Essential for detecting biradical character and singlet-triplet energy gaps (ΔES–T ≈ −1.78 kcal/mol) .
- Density functional theory (DFT) : Validates ground-state electronic configurations and predicts redox behavior .
- FTIR and UV-Vis spectroscopy : Confirm functional groups (e.g., NH stretches at ~3400 cm<sup>−1</sup>) and π-π* transitions in the 300–400 nm range .
Advanced Research Questions
Q. How does the biradical character of this compound influence its electronic properties?
The singlet biradical ground state (y0 = 0.269) arises from Clar's aromatic sextet distribution in the indolo[2,3-b]carbazole core. This leads to:
- Amphoteric redox behavior : Oxidation at +0.72 V (vs. SCE) and reduction at −1.35 V .
- High reactivity with protic solvents : Due to low-lying LUMO (−3.2 eV), which facilitates nucleophilic attack .
- Unusual dimerization : Unblocked precursors undergo oxidative coupling, forming bridged structures under aerobic conditions .
Q. What molecular design strategies optimize this compound for dye-sensitized solar cells (DSSCs)?
- D–π–A architecture : Integrate electron-rich dihydroindolo[2,3-b]carbazole donors with π-spacers (e.g., thieno[3,2-b]thiophene) and acceptors (e.g., cyanoacrylic acid). This enhances molar extinction coefficients (ε > 40,000 M<sup>−1</sup>cm<sup>−1</sup>) and charge injection efficiency .
- Co-sensitization : Pair with indolo[2,3-b]quinoxaline-based dyes to broaden light absorption (400–650 nm) and reduce charge recombination .
- Alkyl side chains : Improve TiO2 adsorption and reduce aggregation, boosting photostability .
Q. How do substituents modulate the dipole moment and charge transport in optoelectronic applications?
Asymmetric substitution (e.g., meta-IDCz-3 derivatives) increases dipole moments (μ = 4.27 D vs. 0.98 D for symmetric analogs), enhancing interfacial charge transfer in organic semiconductors . DFT studies reveal that electron-withdrawing groups (e.g., −CN) lower LUMO levels (−3.5 eV), improving electron mobility in thin-film transistors .
Q. What methodologies resolve contradictions in redox behavior reported across studies?
- Cyclic voltammetry under inert atmosphere : Prevents oxidative dimerization artifacts .
- In situ spectroelectrochemistry : Correlates redox states with spectral changes (e.g., absorption quenching at 450 nm upon oxidation) .
- Computational modeling : Identifies solvent-dependent stabilization of radical intermediates, explaining divergent redox potentials in polar vs. nonpolar media .
Q. How does this compound interact with biological targets like the aryl hydrocarbon receptor (AhR)?
The compound acts as a potent AhR ligand (EC50 < 10 nM), inducing CYP1A1 expression in hepatocytes. Conflicting anti/pro-inflammatory effects arise from:
- Dose-dependent modulation : Low concentrations (≤1 μM) suppress TNF-α via NF-κB inhibition, while higher doses (>10 μM) promote IL-6 secretion .
- Microbial metabolism : Gut microbiota convert it into 6-formyl derivatives, which exhibit dual agonistic/antagonistic AhR activity .
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry to minimize side reactions (e.g., dimerization) during gram-scale synthesis .
- Device fabrication : For DSSCs, employ atomic layer deposition (ALD) to coat TiO2 with Al2O3, reducing back-electron transfer .
- Toxicity profiling : Combine molecular docking (AhR binding affinity) with zebrafish models to assess in vivo immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
